molecular formula C12H17BrMgO2 B14885890 4-(1,1-Diethoxyethyl)phenylmagnesium bromide

4-(1,1-Diethoxyethyl)phenylmagnesium bromide

Cat. No.: B14885890
M. Wt: 297.47 g/mol
InChI Key: CFIGLTLTAYFWAM-UHFFFAOYSA-M
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Description

4-(1,1-Diethoxyethyl)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them invaluable in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the reaction of 4-(1,1-Diethoxyethyl)bromobenzene with magnesium metal in an anhydrous environment, typically in THF. The reaction is carried out under inert conditions to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Diethoxyethyl)phenylmagnesium bromide primarily undergoes nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols, with esters to form tertiary alcohols, and with epoxides to form alcohols .

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and epoxides. The reactions are typically carried out in anhydrous THF under inert conditions to prevent side reactions .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

4-(1,1-Diethoxyethyl)phenylmagnesium bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications span various fields, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Diethoxyethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Properties

Molecular Formula

C12H17BrMgO2

Molecular Weight

297.47 g/mol

IUPAC Name

magnesium;1,1-diethoxyethylbenzene;bromide

InChI

InChI=1S/C12H17O2.BrH.Mg/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11;;/h7-10H,4-5H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

CFIGLTLTAYFWAM-UHFFFAOYSA-M

Canonical SMILES

CCOC(C)(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-]

Origin of Product

United States

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